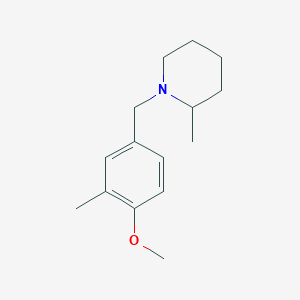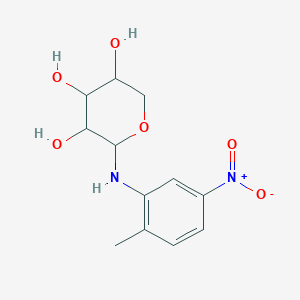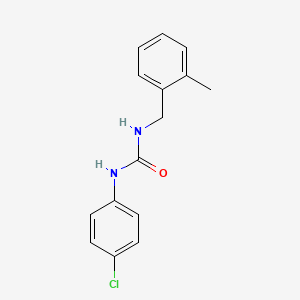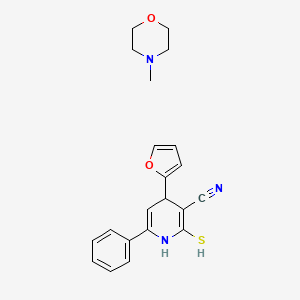
1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine, also known as PMDP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been found to interact with various receptors, including the dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with the regulation of mood and behavior. This compound has also been found to modulate the activity of various enzymes and ion channels, which are involved in the regulation of cellular processes.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine involves the reaction of 4-methoxy-3-methylbenzylamine with 2-methylpiperidine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method of this compound has been optimized over the years, and various modifications have been made to improve the efficiency of the process.
Scientific Research Applications
1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-14(7-8-15(12)17-3)11-16-9-5-4-6-13(16)2/h7-8,10,13H,4-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJXJNCXFZHYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)


![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)


![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)
![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)

![methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5014072.png)

![6,7-dimethoxy-2-{4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5014086.png)